molecular formula C20H20ClN3O3S2 B2398975 N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941918-99-6

N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2398975
CAS No.: 941918-99-6
M. Wt: 449.97
InChI Key: LBSDJVUPCGILBL-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a benzothiazole ring, a piperidine ring, and a tosyl group, which contribute to its unique chemical and biological characteristics.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-5-7-15(8-6-13)29(26,27)24-11-9-14(10-12-24)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,14H,9-12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSDJVUPCGILBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated piperidine derivatives. One common method includes the following steps :

    Formation of Intermediate Benzothiazole: Substituted 2-amino benzothiazoles are synthesized by reacting 2-aminothiophenol with substituted benzaldehydes under acidic conditions.

    Coupling Reaction: The intermediate benzothiazole is then coupled with tosylated piperidine derivatives in the presence of a base such as potassium carbonate (K2CO3) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis and purification systems can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols, in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity and as a COX-2 inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound targets enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

    Pathways Involved: It inhibits the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can be compared with other benzothiazole derivatives :

    Similar Compounds: N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides.

    Uniqueness: The presence of the tosyl group and the specific substitution pattern on the benzothiazole ring contribute to its unique biological activities and chemical properties.

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H17ClN4O2S
  • Molecular Weight : 392.92 g/mol

The presence of the chlorobenzo[d]thiazole moiety contributes to its pharmacological properties, while the tosyl group enhances its solubility and stability.

This compound exhibits various biological activities, primarily through modulation of ion channels and receptors. Notably, it has been studied for its effects on KCNQ potassium channels, which are crucial for neuronal excitability and cardiac function.

2. Pharmacological Effects

Research indicates that this compound may act as a selective modulator of KCNQ channels, particularly KCNQ1, with an effective concentration (EC50) in the nanomolar range (approximately 260 nM) . The selectivity against other KCNQ channels (KCNQ2 and KCNQ4) suggests potential therapeutic applications in treating cardiac arrhythmias and neurological disorders.

Study 1: KCNQ Channel Modulation

In a high-throughput screening study, this compound was identified as a potent activator of KCNQ1 channels. The compound demonstrated over 100-fold selectivity against KCNQ2 and KCNQ4 channels, indicating its potential for developing specific therapies targeting KCNQ-related pathologies .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound. In vitro assays revealed that it inhibited the proliferation of several cancer cell lines, including those derived from breast and lung cancers. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.

Data Table

Biological Activity Effect Reference
KCNQ Channel ActivationEC50 = 260 nM
Anticancer ActivityInhibition of cell proliferation
Apoptosis InductionYes
Cell Cycle ArrestG2/M Phase

Q & A

Q. What are the validated synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the preparation of the chlorobenzo[d]thiazole core and tosylpiperidine precursor. For example:

Thiazole formation : Condensation of o-aminothiophenol derivatives with chlorinated aldehydes under oxidative conditions .

Piperidine functionalization : Tosylation of piperidine-4-carboxylic acid derivatives using p-toluenesulfonyl chloride in basic conditions (e.g., K₂CO₃/DMF) .

Coupling : Amide bond formation between intermediates via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Characterization : Use TLC for reaction monitoring, and confirm structures via 1H NMR^1 \text{H NMR} (aromatic protons at δ 7.2–8.1 ppm for thiazole and tosyl groups) and 13C NMR^{13} \text{C NMR} (carbonyl signals at ~170 ppm) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical Workflow :
TechniquePurposeKey Observations
HPLC Purity assessmentRetention time consistency (e.g., 98% purity at 254 nm)
HRMS Molecular weight confirmationExact mass matching (±2 ppm)
FT-IR Functional group validationPeaks for amide (1650 cm⁻¹) and sulfonyl (1350 cm⁻¹) groups

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported solubility and bioavailability data for this compound?

  • Methodological Answer :
  • Solubility Optimization :
  • Test in varied solvents (DMSO for in vitro; PEG-400 for in vivo) and use co-solvents (e.g., cyclodextrins) .
  • Compare logP values (calculated vs. experimental) to identify discrepancies in hydrophobicity assumptions .
  • Bioavailability Studies :
  • Perform parallel artificial membrane permeability assays (PAMPA) and hepatic microsomal stability tests to reconcile in vitro/in vivo data .

Q. How can the mechanism of action be elucidated given structural similarities to CDK7 inhibitors (e.g., ML277 derivatives)?

  • Methodological Answer :
  • Target Identification :

Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Cellular Pathway Analysis : RNA-seq or phosphoproteomics to track downstream signaling changes (e.g., p53 or ERK pathways) .

  • Structural Insights : Perform molecular docking with CDK7 (PDB: 5H14) to compare binding modes with ML277 .

Q. What experimental designs are optimal for assessing pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer :
  • In Vivo Protocol :
  • Administer compound (5–20 mg/kg, IV/PO) in rodent models. Collect plasma/tissue samples at 0.5, 2, 6, and 24 hrs.
  • LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., hydroxylated or demethylated derivatives) .
  • PD Markers : Correlate plasma concentrations with target engagement (e.g., CDK7 inhibition via Western blot) .

Data Analysis and Optimization

Q. How should researchers address inconsistent cytotoxicity results across cell lines (e.g., IC₅₀ variability in MCF7 vs. HEK293)?

  • Methodological Answer :
  • Standardization :

Use synchronized cell lines and control for passage number.

Normalize data to ATP content (CellTiter-Glo) to mitigate proliferation rate biases .

  • Mechanistic Follow-Up :
  • Perform RNAi knockdown of suspected targets (e.g., CDK7) to confirm on-target cytotoxicity .

Q. What computational tools are recommended for predicting metabolic liabilities?

  • Methodological Answer :
  • Software :
  • ADMET Predictor : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation).
  • MetaSite : Identify probable sites of glucuronidation or sulfation .
  • Validation : Compare predictions with in vitro hepatocyte metabolism studies .

Tables for Key Data

Q. Table 1: Comparative Synthetic Yields Under Varied Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Source
TosylationTsCl, K₂CO₃, DMF, 0°C8595%
Amide CouplingEDC/HOBt, CH₂Cl₂, RT7298%

Q. Table 2: Reported Biological Activities of Structural Analogues

CompoundTargetIC₅₀ (nM)ModelSource
ML277CDK712 ± 3HCT116
VX-984PARP18.5MCF7

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